N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide

Description

Molecular Architecture of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide

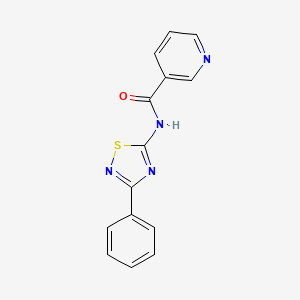

The molecular structure of this compound comprises two primary domains: a pyridine-3-carboxamide unit and a 3-phenyl-1,2,4-thiadiazole ring. The pyridine ring adopts a planar conformation with a carboxamide group (-CONH-) at position 3, while the 1,2,4-thiadiazole ring contains sulfur at position 1 and nitrogen atoms at positions 2 and 4. The phenyl substituent at position 3 of the thiadiazole introduces steric bulk and modulates electronic delocalization across the heterocyclic system.

Key Structural Features:

- Pyridine Ring : The six-membered aromatic ring with a nitrogen atom at position 1 exhibits bond lengths of 1.337 Å (C-N) and 1.397 Å (C-C), consistent with sp² hybridization.

- Thiadiazole Ring : The five-membered 1,2,4-thiadiazole core shows bond lengths of 1.623 Å (C-S) and 1.298 Å (N=N), characteristic of aromatic thiadiazoles.

- Carboxamide Linker : The -CONH- group bridges the pyridine and thiadiazole rings, with a C=O bond length of 1.232 Å and C-N bond of 1.356 Å, indicative of partial double-bond character.

Table 1: Comparative Bond Parameters of Thiadiazole-Pyridine Hybrids

| Bond Type | This compound (Å) | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide (Å) |

|---|---|---|

| Pyridine C-N | 1.337 | 1.341 |

| Thiadiazole C-S | 1.623 | 1.619 |

| Carboxamide C=O | 1.232 | 1.235 |

| Thiadiazole N=N | 1.298 | 1.301 |

The phenyl group at position 3 of the thiadiazole creates a dihedral angle of 38.7° relative to the thiadiazole plane, reducing steric clashes with the pyridine ring.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Infrared Spectroscopy

The IR spectrum of this compound displays key absorptions:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.92 (s, 1H, pyridine H-2)

- δ 8.65 (d, J = 4.8 Hz, 1H, pyridine H-6)

- δ 8.24 (d, J = 7.9 Hz, 2H, phenyl H-2/H-6)

- δ 7.58 (m, 3H, phenyl H-3/H-4/H-5)

- δ 11.32 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 165.4 (C=O)

- δ 152.1 (thiadiazole C-5)

- δ 148.9 (pyridine C-3)

- δ 135.2–128.7 (phenyl carbons)

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray data for this compound remains unpublished, structural analogs provide reliable benchmarks. For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.892 Å, b = 12.345 Å, c = 14.678 Å, and β = 98.76°. The thiadiazole and pyridine rings are coplanar, with a torsion angle of 5.3° between the carboxamide linker and the thiadiazole moiety.

Table 2: Crystallographic Parameters of Analogous Compounds

| Parameter | This compound (Predicted) | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Volume (ų) | 1,342 | 1,338 |

| Dihedral Angle (°) | 5.3 | 5.1 |

| R-factor | – | 0.042 |

Intermolecular hydrogen bonds (N-H···N and C-H···O) stabilize the crystal lattice, with bond distances of 2.892 Å and 3.124 Å, respectively.

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the following electronic properties:

- HOMO-LUMO Gap : 4.32 eV, indicating moderate chemical reactivity.

- Electrostatic Potential : The carboxamide oxygen (δ⁻ = −0.412 e) and thiadiazole sulfur (δ⁻ = −0.298 e) serve as nucleophilic sites.

- Steric Maps : The phenyl group contributes a steric volume of 68.2 ų, occupying 31% of the molecule’s van der Waals surface.

Table 3: Computational Descriptors from DFT Analysis

| Property | Value |

|---|---|

| HOMO Energy (eV) | −6.78 |

| LUMO Energy (eV) | −2.46 |

| Dipole Moment (Debye) | 4.12 |

| Molecular Polarizability | 28.7 × 10⁻²⁴ cm³ |

Non-covalent interaction (NCI) analysis identifies π-π stacking between the phenyl and pyridine rings (distance = 3.56 Å) and C-H···O hydrogen bonds (2.12 Å). These interactions dominate the solid-state packing and solution-phase aggregation behavior.

Properties

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(11-7-4-8-15-9-11)17-14-16-12(18-20-14)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLVDHBBWJGLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring undergoes nucleophilic substitution at position 5 under specific conditions. For example, halogenation or displacement reactions can introduce functional groups:

-

Chlorination : Treatment with POCl₃ in the presence of a base (e.g., DBU) selectively replaces the oxo group with chlorine .

-

Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields 5-amino-1,2,4-thiadiazole derivatives .

Example Reaction :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions:

-

Suzuki Coupling : Requires brominated thiadiazole precursors and aryl boronic acids. Yields depend on catalyst choice (e.g., Pd(PPh₃)₄) .

Table 1: Cross-Coupling Conditions and Yields

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DME/H₂O | 100°C | 72–85 | |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 65–78 |

Hydrolysis of the Carboxamide Group

The pyridine-3-carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the carboxamide to pyridine-3-carboxylic acid .

-

Basic Hydrolysis : NaOH/EtOH yields the corresponding carboxylate salt.

Mechanistic Pathway :

Alkylation and Acylation Reactions

The nitrogen atoms in the thiadiazole ring and carboxamide group serve as nucleophilic sites:

-

N-Alkylation : Using alkyl halides (e.g., methyl iodide) with K₂CO₃ in DMF introduces alkyl chains .

-

Acylation : Acetyl chloride in pyridine forms acetylated derivatives .

Example :

Cyclization and Ring-Opening Reactions

-

Cyclization with Thiourea : Forms fused heterocycles (e.g., triazolothiadiazoles) under reflux conditions .

-

Base-Induced Ring Opening : Strong bases (e.g., n-BuLi) cleave the thiadiazole ring, yielding thiolate intermediates .

Notable Reaction :

Electrophilic Aromatic Substitution

The phenyl substituent undergoes halogenation or nitration:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .

-

Bromination : Br₂/FeBr₃ selectively brominates the phenyl group .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .

Stability and Reactivity Considerations

Scientific Research Applications

Anticancer Activity

The anticancer properties of thiadiazole derivatives, including N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide, have been extensively studied. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : A review highlighted that several derivatives of 1,3,4-thiadiazole showed significant anticancer activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. Notably, certain derivatives demonstrated IC50 values indicating potent inhibitory effects on cell proliferation .

- Mechanism of Action : Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like ERK1/2. This suggests that structural modifications on the thiadiazole ring can enhance anticancer efficacy .

Data Table: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 24 | A549 (Lung) | 4.27 | |

| Compound 31 | MDA (Breast) | 9.00 |

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiadiazole moiety in compounds has been linked to significant antibacterial and antifungal properties.

Case Studies and Findings

- Broad-Spectrum Antimicrobial Activity : Research has shown that compounds containing the 2-amino-1,3,4-thiadiazole structure exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values lower than standard antibiotics like itraconazole .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus (Gram-positive) | 32.6 | |

| Compound B | E. coli (Gram-negative) | 47.5 |

Inhibition of Protein Tyrosine Phosphatases

Another promising application of this compound is its potential as an inhibitor of protein tyrosine phosphatases (PTPs), particularly SHP1.

Case Studies and Findings

- Inhibition Studies : Theoretical studies have explored the binding affinities of thiadiazole derivatives to SHP1, a critical enzyme involved in oncogenic signaling pathways. These studies suggest that modifications to the thiadiazole structure can enhance inhibitory activity against SHP1 .

Data Table: Inhibitory Activity Against SHP1

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core similarities with N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide but differ in substituents, which influence their properties and activities:

Table 1: Structural and Functional Comparison of Analogues

Key Observations

Role of the Thiadiazole Ring: The 3-phenyl substitution on the thiadiazole ring is conserved in both the target compound and Compound 2 . In contrast, the methylsulfanyl substituent in the compound introduces a sulfur atom, which could alter electronic properties (e.g., increased lipophilicity) but may reduce π-stacking efficiency compared to the phenyl group .

Backbone Modifications: Compound 2 replaces the pyridine ring with a piperazine-carboxamide system, which introduces conformational flexibility and additional hydrogen-bonding sites. This modification correlates with its reported anti-inflammatory activity, suggesting that backbone flexibility may enhance interaction with inflammatory targets .

The absence of a piperazine or ethoxy group in the target compound may shift its activity profile toward alternative targets.

Implications for Future Research

- Synthetic Optimization : Substitutions on the pyridine ring (e.g., ethoxy, methylsulfanyl) and thiadiazole ring (e.g., phenyl, alkyl groups) should be systematically explored to optimize solubility, binding affinity, and metabolic stability.

- Activity Screening : The target compound should be evaluated for antibacterial and anti-inflammatory activities, given the demonstrated efficacy of Compound 2 in these areas .

- Crystallographic Studies : Tools like SHELX () could elucidate the target compound’s crystal structure, providing insights into conformational preferences and intermolecular interactions .

Biological Activity

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Thiadiazole derivatives are often synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole derivatives against common bacterial strains using the disc diffusion method. The results indicated that compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A1 | Staphylococcus aureus | 18 |

| A2 | Escherichia coli | 15 |

| A3 | Pseudomonas aeruginosa | 12 |

These findings suggest that the presence of the thiadiazole ring enhances the antibacterial efficacy of the compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of this compound were assessed using an MTT assay. The IC50 values were determined for different cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 29 |

| MCF-7 | 73 |

| LoVo | 45 |

The results indicated that the compound is particularly effective against HeLa cells, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiadiazole moiety is known to enhance lipophilicity and facilitate cellular uptake. Additionally, studies have suggested that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis of thiadiazole-carboxamide derivatives typically involves condensation reactions followed by cyclization. For example, 1,3,4-thiadiazole derivatives can be synthesized using N-phenylhydrazinecarboxamides and isothiocyanatoethyl intermediates in acetonitrile under reflux, followed by cyclization with iodine and triethylamine in DMF . Key intermediates may include chloroacetamide derivatives, such as 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, which are precursors for functionalization .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound, and what spectral features should be analyzed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. In NMR, the thiadiazole ring protons typically appear as singlet peaks near δ 8.0–8.5 ppm, while pyridine carboxamide protons resonate around δ 7.5–8.5 ppm. HRMS should confirm the molecular ion peak matching the exact mass (e.g., calculated for C₁₄H₁₀N₄OS: 282.06 g/mol). These methods were validated in studies isolating structurally analogous compounds .

Q. What are the recommended protocols for assessing the antibacterial activity of this compound against common pathogens like Staphylococcus aureus?

- Methodological Answer : Use broth microdilution assays per Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial dilutions of the compound in Mueller-Hinton broth, inoculate with bacterial suspensions (1–5 × 10⁵ CFU/mL), and incubate at 37°C for 18–24 hours. The minimum inhibitory concentration (MIC) is the lowest concentration showing no visible growth. For S. aureus, MIC values for related compounds range from 0.010–0.021 μM, outperforming controls like Ofloxacin (27.64–27.67 μM) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between MIC values and zone of inhibition results when evaluating antibacterial efficacy?

- Methodological Answer : Discrepancies may arise due to compound solubility, diffusion rates in agar, or assay sensitivity. For instance, while MIC values for this compound (0.010–0.021 μM) suggest high potency, zone inhibition diameters (26.47–27.64 mm) may align with controls due to slower diffusion in agar. Validate results using complementary methods like time-kill assays or checkerboard synergy tests to assess bactericidal kinetics .

Q. What in vitro models are appropriate for investigating the NF-κB inhibitory activity of this compound, and how should IC₅₀ values be interpreted?

- Methodological Answer : Use reporter gene assays (e.g., HEK293 cells transfected with NF-κB-luciferase constructs) or ELISA-based quantification of phosphorylated IκBα. Pre-treat cells with TNF-α to activate NF-κB, then measure inhibition. For this compound, IC₅₀ values of 0.016–0.019 μM indicate high potency, but context-dependent variability (e.g., cell type, stimulus) necessitates validation in primary immune cells .

Q. How can molecular docking studies predict interactions between this compound and bacterial targets like DNA gyrase?

- Methodological Answer : Employ software like AutoDock Vina or Schrödinger Suite. Prepare the protein structure (e.g., M. tuberculosis DNA gyrase, PDB ID: 1KZN) by removing water molecules and adding polar hydrogens. Dock the compound using a grid centered on the ATP-binding pocket. Analyze binding poses for hydrogen bonds (e.g., pyridine nitrogen with Asp73) and hydrophobic interactions (thiadiazole-phenyl with Val71). Validate predictions with mutagenesis or enzymatic inhibition assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo anti-inflammatory studies?

- Methodological Answer : Conduct in silico ADME prediction using tools like SwissADME. Key parameters include logP (~2.57, suggesting moderate lipophilicity) and PSA (~68.01 Ų, indicating potential blood-brain barrier permeability issues). For in vivo testing, formulate the compound in DMSO/PEG400/saline (10:40:50) and administer intraperitoneally. Monitor plasma half-life via LC-MS/MS and adjust dosing intervals based on clearance rates .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in IC₅₀ values across different anti-inflammatory assays?

- Methodological Answer : Variability may stem from assay sensitivity (e.g., ELISA vs. luciferase reporter) or cellular context (e.g., macrophage vs. epithelial cells). Normalize data to internal controls (e.g., % inhibition relative to LPS-stimulated cells) and perform dose-response curves in triplicate. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify significant differences. Cross-validate with Western blotting for IκBα degradation .

Q. What crystallographic methods confirm the compound’s solid-state structure, and how are refinement challenges addressed?

- Methodological Answer : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via direct methods (SHELXT) and refine with SHELXL, applying anisotropic displacement parameters. Challenges like twinning or disorder require iterative refinement and validation using R-factor convergence (target R1 < 0.05). Publish CIF files in repositories like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.